molecular formula C11H7FN2 B15262430 5-Fluoro-8-methylisoquinoline-1-carbonitrile

5-Fluoro-8-methylisoquinoline-1-carbonitrile

Cat. No.: B15262430
M. Wt: 186.18 g/mol
InChI Key: IHWUFFRQTSKFDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-8-methylisoquinoline-1-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrobenzaldehyde and 2-methylpyridine.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-8-methylisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-8-methylisoquinoline-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Fluoro-8-methylisoquinoline-1-carbonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division.

    Pathways Involved: By inhibiting these enzymes, the compound disrupts DNA synthesis, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-8-methylisoquinoline-1-carbonitrile is unique due to its specific combination of a fluoro group and a carbonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H7FN2

Molecular Weight

186.18 g/mol

IUPAC Name

5-fluoro-8-methylisoquinoline-1-carbonitrile

InChI

InChI=1S/C11H7FN2/c1-7-2-3-9(12)8-4-5-14-10(6-13)11(7)8/h2-5H,1H3

InChI Key

IHWUFFRQTSKFDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)C=CN=C2C#N

Origin of Product

United States

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